4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde
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Overview
Description
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde is an organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a base-catalyzed reaction between 4-methylbenzaldehyde and 2-hydroxyacetophenone, followed by cyclization to form the chromene ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carboxylic acid.
Reduction: 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carboxylic acid
- 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-methanol
- 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-nitro
Uniqueness
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern on the chromene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O2/c1-16-11-13-17(14-12-16)22-19-9-5-6-10-21(19)25-23(20(22)15-24)18-7-3-2-4-8-18/h2-15,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMQJLCBQVDPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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